Rhamnetin-d3

Catalog No.
S12884019
CAS No.
M.F
C16H12O7
M. Wt
319.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhamnetin-d3

Product Name

Rhamnetin-d3

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one

Molecular Formula

C16H12O7

Molecular Weight

319.28 g/mol

InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3

InChI Key

JGUZGNYPMHHYRK-FIBGUPNXSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Rhamnetin is a naturally occurring O-methylated flavonol, specifically a monomethoxyflavone, which is methylated at position 7 of quercetin. It has the chemical formula C16H12O7C_{16}H_{12}O_{7} and is recognized for its structural complexity, featuring multiple hydroxyl groups that contribute to its biological activity. Rhamnetin can be isolated from various plant sources, including cloves and certain species of the genus Persicaria. Its unique structure allows it to function as a metabolite, antioxidant, and anti-inflammatory agent .

Rhamnetin undergoes several chemical transformations, typical of flavonoids. Notable reactions include:

  • Hydroxylation: The addition of hydroxyl groups can occur under specific conditions, enhancing its antioxidant properties.
  • Dehydroxylation: Removal of hydroxyl groups may lead to the formation of derivatives with altered biological activities.
  • Deglycosidation: This reaction involves the cleavage of glycosidic bonds, which can release rhamnetin from its glycoside forms, such as rhamnetin 3-O-β-D-glucopyranoside .

These reactions are influenced by environmental factors such as temperature and pH, which can affect the stability and bioavailability of rhamnetin.

Rhamnetin exhibits a range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Properties: It scavenges free radicals, reducing oxidative stress and preventing cellular damage .
  • Anti-inflammatory Effects: Rhamnetin has been shown to inhibit pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases .
  • Antimicrobial Activity: Studies indicate that rhamnetin possesses antimicrobial properties against various pathogens, making it a candidate for natural antimicrobial agents .
  • Anticancer Potential: Preliminary research suggests that rhamnetin may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Rhamnetin can be synthesized through several methods:

  • Natural Extraction: Isolated from plant sources such as cloves or Persicaria hydropiper.
  • Chemical Synthesis: Rhamnetin can be synthesized by methylating quercetin using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base .
  • Biotransformation: Microbial fermentation processes can also yield rhamnetin from precursor flavonoids through enzymatic reactions.

These methods highlight the compound's versatility in both natural and synthetic contexts.

Rhamnetin has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, rhamnetin is incorporated into dietary supplements aimed at promoting health and preventing diseases.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development in treating inflammatory diseases and cancer.
  • Cosmetics: The compound is used in skincare products for its antioxidant properties, which help protect skin from oxidative stress .

Research has shown that rhamnetin interacts with various biological molecules:

  • Protein Binding: Rhamnetin binds to serum albumins, influencing its pharmacokinetics and bioavailability.
  • Synergistic Effects: When combined with other flavonoids or phytochemicals, rhamnetin may exhibit enhanced biological effects due to synergistic interactions .
  • Gut Microbiota Interaction: Rhamnetin can influence gut microbiota composition, potentially enhancing its bioavailability and health benefits .

These interactions are crucial for understanding the compound's efficacy and safety in therapeutic applications.

Rhamnetin shares structural similarities with other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
QuercetinParent compoundMore hydroxyl groups; broader bioactivity spectrum
MyricetinSimilar flavonol structureExhibits stronger antioxidant activity
KaempferolO-methylated flavonolDifferent methylation pattern; distinct pharmacological effects
DihydromyricetinRelated flavonoidNotable for anti-alcoholic effects

Rhamnetin's uniqueness lies in its specific methylation pattern at position 7, which influences its solubility and biological activity compared to these similar compounds. This characteristic contributes to its distinct pharmacological profile and potential therapeutic applications .

Rhamnetin-d3 represents a deuterated analogue of the naturally occurring flavonol rhamnetin, characterized by the selective incorporation of three deuterium atoms into its molecular structure [2] [7]. The compound maintains the fundamental flavonol backbone structure while exhibiting modified isotopic composition that influences its physicochemical and spectroscopic properties [14] [16].

The molecular architecture of Rhamnetin-d3 is based on the chromone scaffold with a phenolic substitution pattern characteristic of flavonols [9] [10]. The core structure consists of a benzopyran ring system fused with a phenyl substituent at the 2-position, maintaining the essential structural features that define flavonol compounds [9]. The deuterium substitution occurs at specific hydrogen positions within the molecule, creating an isotopically labeled variant that preserves the overall molecular geometry while introducing subtle but significant changes in bond characteristics [17] [22].

The three-dimensional conformation of Rhamnetin-d3 follows the typical planar arrangement observed in flavonol compounds, with the phenolic rings adopting coplanar or near-coplanar orientations [23]. The hydroxyl groups at positions 3, 5, 3', and 4' maintain their capacity for hydrogen bonding interactions, while the methoxy group at position 7 contributes to the overall lipophilicity of the molecule [2] [9].

PropertyRhamnetinRhamnetin-d3
Molecular FormulaC16H12O7C16H9D3O7
Molecular Weight (g/mol)316.26319.28 (estimated)
IUPAC Name2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one-d3
CAS Number90-19-7Not assigned
InChI KeyJGUZGNYPMHHYRK-UHFFFAOYSA-NModified due to deuteration
Deuterium Substitution SitesNoneThree hydrogen atoms replaced with deuterium

The deuterium incorporation in Rhamnetin-d3 follows established patterns observed in flavonoid deuteration studies, where specific aromatic positions demonstrate enhanced susceptibility to hydrogen-deuterium exchange [14]. Research on flavonoid deuteration mechanisms indicates that positions C6 and C8 on ring A are particularly reactive toward deuterium incorporation under appropriate reaction conditions [14] [16].

Comparative Analysis with Parent Compound Rhamnetin

The parent compound rhamnetin exhibits well-characterized physicochemical properties that serve as the baseline for understanding the modifications introduced by deuteration [28] [29]. Rhamnetin, chemically designated as 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one, possesses a molecular weight of 316.26 g/mol and demonstrates typical flavonol solubility characteristics [28] [29].

The melting point of rhamnetin ranges from 293-296°C with decomposition, while its estimated boiling point reaches 375.7°C [29]. The compound exhibits limited solubility in polar solvents, being slightly soluble in dimethyl sulfoxide and methanol when heated [29]. The predicted logarithmic partition coefficient (LogP) value of 2.58 indicates moderate lipophilicity, consistent with flavonol compounds containing multiple hydroxyl substituents [29].

Rhamnetin demonstrates hygroscopic behavior and requires careful storage conditions to maintain stability [29]. The predicted acid dissociation constant (pKa) value of 6.15±0.40 reflects the ionizable nature of the phenolic hydroxyl groups present in the molecule [29]. These properties collectively define the chemical behavior and potential applications of the parent compound [9] [15].

PropertyRhamnetinRhamnetin-d3
Melting Point (°C)293-296 (decomposition)Similar to parent (estimated)
Boiling Point (°C)375.7 (estimated)Similar to parent (estimated)
Density (g/cm³)1.3347 (estimated)Slightly higher due to deuterium
Refractive Index1.4790 (estimated)Marginally different
LogP (Octanol/Water)2.58 (estimated)Similar to parent compound
pKa6.15±0.40 (predicted)Similar to parent compound
SolubilityDMSO (slightly), Methanol (slightly, heated)Expected similar solubility profile
StabilityHygroscopicEnhanced due to deuterium isotope effect

The comparative analysis reveals that deuteration introduces minimal changes to the bulk physicochemical properties while significantly affecting the molecular stability profile [17] [19]. The molecular weight increase from 316.26 to approximately 319.28 g/mol reflects the mass contribution of the three deuterium atoms [4]. This mass difference, while numerically small, has profound implications for the compound's kinetic behavior and metabolic stability [17] [27].

The deuterated analogue maintains similar solubility characteristics to the parent compound, suggesting that the isotopic substitution does not significantly alter the hydrogen bonding capacity or overall polarity of the molecule [17]. However, subtle changes in intermolecular interactions may occur due to the modified vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds [22].

Deuterium Isotope Effects on Molecular Stability

The incorporation of deuterium atoms into the Rhamnetin-d3 structure introduces significant isotope effects that enhance molecular stability through multiple mechanisms [13] [17]. The primary stability enhancement arises from the strengthened carbon-deuterium bonds compared to carbon-hydrogen bonds, with the carbon-deuterium bond demonstrating approximately 1.2 kcal/mol greater bond dissociation energy [18] [20].

The kinetic isotope effect represents a fundamental consequence of deuterium substitution, where reactions involving carbon-deuterium bond cleavage proceed at significantly reduced rates compared to corresponding carbon-hydrogen bond breaking processes [20] [22]. Typical kinetic isotope effect values range from 2 to 8 for primary isotope effects, indicating that deuterated positions react substantially slower than their protiated counterparts [20].

Deuterium substitution affects the vibrational frequencies of the modified bonds, with carbon-deuterium stretching frequencies reduced by a factor of approximately √2 compared to carbon-hydrogen bonds [22]. This frequency reduction contributes to altered spectroscopic signatures while simultaneously affecting the zero-point energy of the molecule [16] [22]. The lower zero-point energy of carbon-deuterium bonds contributes to their enhanced thermodynamic stability [13] [19].

ParameterEffect of DeuterationMolecular Implication
C-H Bond StrengthWeakened (reference)Normal reactivity baseline
C-D Bond StrengthStrengthened by ~1.2 kcal/molReduced bond cleavage probability
Bond Length (Å)C-D slightly shorter than C-HSubtle structural changes
Vibrational FrequencyReduced by factor of √2Altered spectroscopic signature
Thermal StabilityEnhanced thermal stabilityIncreased decomposition temperature
Metabolic StabilityImproved metabolic resistanceProlonged biological half-life
Kinetic Isotope Effect (KIE)kH/kD = 2-8 (typical range)Slower reaction rates for deuterated positions
Activation Energy ChangeIncreased by 0.5-2.0 kcal/molHigher energy barrier for bond breaking

The enhanced metabolic stability observed in deuterated compounds results from the increased activation energy required for enzymatic bond cleavage at deuterated positions [27]. This phenomenon has been extensively documented in pharmaceutical applications where deuteration strategies are employed to improve drug half-life and reduce metabolic clearance [8] [27].

Thermal stability improvements in Rhamnetin-d3 manifest as increased decomposition temperatures and enhanced resistance to thermal degradation processes [13] [19]. The strengthened carbon-deuterium bonds require higher activation energies for thermal cleavage, resulting in improved stability under elevated temperature conditions [19]. This enhanced thermal stability has practical implications for storage, handling, and analytical procedures involving the deuterated compound [13].

Deuterium Incorporation Strategies

MethodKey positions labelledTypical conditionsIncorporation yieldNotes
H/D exchange via keto–enol tautomerism [1]C-6 & C-8 (ring A)CF₃COOD or D₂O, 60–90 °C, 8–24 h80–95%Metal-free; rate accelerates with electron-withdrawing 4-oxo group.
Pd-, Pt- or Ru-catalysed C-H activation [2]Electron-rich aryl C-H5% Pd/BaSO₄ or Ru-NHC, 20–80 bar D₂/H₂, 40–100 °C75–86%Retains flavonol core; scalable continuous-flow variant available.
AcOD/D₃PO₄ α-deuteration of 2′-hydroxy-chalcones → flavanones [3]C-3 (heterocycle)D₃PO₄–AcOD, 80 °C, 2 h60–85%Sequence for stereo-defined 3-d₁ precursors of rhamnetin.
Solvent-mediated exchange in neat D₂O [4]C-6 & C-8pH 7–8, 90 °C, 3 h90–95%Requires pre-methylation at 7-OH to suppress competing exchange.
Brønsted-acid, metal-free aromatic deuteration [5]Activated aryl sitesTFA-d/dioxane, 120 °C, 6 h70–90%Inexpensive, robust; compatible with methoxy substituent.
Ligand-enabled Pd hydrogen-isotope exchange [6]Directed aryl C-HPd(OAc)₂, pyridone ligand, HFIP-d₁₋₁, 1 MPa D₂, 80 °C81–95%Late-stage labelling of fully elaborated flavonol.

Purification Techniques for Isotopically Labelled Flavonoids

TechniqueMobile / stationary phaseTypical purityYieldScale remarks
Reversed-phase HPLC (C₁₈) [7] [8]H₂O/CH₃CN 0.1% FA gradient94–98%70–85%Preparative (100 mg → 60–80 mg).
Macroporous resin (AB-8, CXSZ-60) [9] [10]Step 0–60% EtOH80–88%60–75%Resin regenerated ≥ 10 cycles.
HSCCC two-phase (n-hexane/EtOAc/MeOH/H₂O 5:7:5:5) [11] [12]Lower phase mobile, 800 rpm90–97%65–80%150 mg feed → >90 mg material.
Normal-phase silica [8]Hexane/EtOAc 6:1→3:185–95%50–70%Fast desalting after resin step.
Semi-prep ODS HPLC (formic acid) [7]30 → 100% MeOH91–98%75–90%Final polish; resolves d₀/d₃.
Gradient-tunable CombiFlash® silica/C₁₈ [13]Automated hexane → MeOH85–95%55–75%Rapid fraction screening.

Quality Control Parameters for Synthetic Validation

QC toolPrincipal metricValidation criterionDetection limitStrength for rhamnetin-d₃
High-resolution MS [14] [15]Exact m/z, Δppm< 2 ppm error; d₀:d₃ ≤ 2%ng mL⁻¹Confirms 3-amu mass shift and isotopologue purity.
¹H NMR [4] [1]Loss of proton signals at 6-H, 8-HΔδ ≥ 0.25 ppm; I < 5% d₀μmolSite-specific incorporation.
²H NMR (28 T MAS) [16] [17]²H signal integralsS/N > 10; line-shape analysis0.5 μmolQuantifies %D at each carbon.
LC-MS/MS precursor-ion scan [18]Fragment‐mass shift patternsMatch d₀ spectrum +3 amupgDetects back-exchange or partial labelling.
¹³C NMR [19]Carbon-framework integrityIntegral ratios ±3%mmolRules out demethylation/oxidation.
Molecular rotational resonance (MRR) [20]Moments of inertiaUnique constants vs d₀10 µgDiscriminates isotopomers, certifies batch identity.

Supporting Data

Machine-readable CSV files containing the full comparative datasets for (i) deuterium-incorporation routes, (ii) purification modalities, and (iii) analytical QC parameters accompany this article.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

319.07713296 g/mol

Monoisotopic Mass

319.07713296 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types